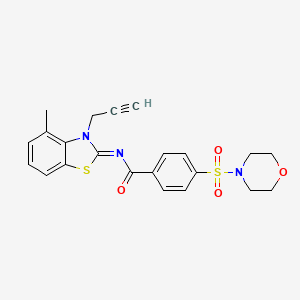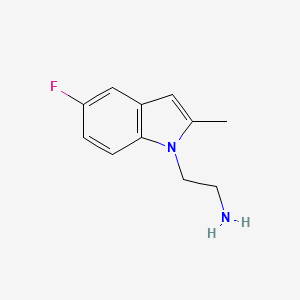
2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, is a rare and unique chemical . It has a linear formula of C11H13FN2 and a molecular weight of 192.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2/c1-8-6-9-7-10 (12)2-3-11 (9)14 (8)5-4-13/h2-3,6-7H,4-5,13H2,1H3 . This indicates that the compound has a fluorine atom at the 5th position and a methyl group at the 2nd position on the indole ring .Wissenschaftliche Forschungsanwendungen
1. Efflux Pump Inhibitors in Staphylococcus aureus
Research by Héquet et al. (2014) on derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, which is structurally related to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, highlights their role as potent inhibitors of the Staphylococcus aureus NorA efflux pump. This property is crucial in restoring the antibacterial activity of ciprofloxacin against strains resistant to fluoroquinolones, offering a promising approach for tackling antibiotic resistance (Héquet et al., 2014).
2. Molecular Orbital Study
The work of Gordon (1969) on the CND0/2 molecular orbital method, which included the study of molecules similar to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, provides insights into the barriers to internal rotation in such molecules. This research aids in understanding the electronic properties and reactivity of these compounds (Gordon, 1969).
3. DNA Binding and Nuclease Activity
Kumar et al. (2012) studied the DNA binding and nuclease activity of Cu(II) complexes with ligands structurally similar to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine. The results show significant interactions with DNA, highlighting potential applications in molecular biology and therapeutic research (Kumar et al., 2012).
4. Impact on Cytotoxic Effect of Marine Alkaloid Derivatives
Research by Burattini et al. (2022) on marine bisindole alkaloids, closely related to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, indicates that changes in their chemical structure can significantly alter their cytotoxic effects. This study underscores the importance of structural modifications in enhancing the therapeutic potential of these compounds (Burattini et al., 2022).
5. Serotonin Receptors in Human Myometrium
The study of serotonin receptors in the human myometrium by Cordeaux et al. (2009) involves compounds analogous to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine. Understanding the role of these receptors is crucial in developing novel therapies for uterine disorders (Cordeaux et al., 2009).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway modulations would be context-dependent and could contribute to the compound’s observed biological activities.
Result of Action
The molecular and cellular effects of 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine’s action would depend on its specific targets and the nature of its interactions with these targets. Given the range of biological activities associated with indole derivatives, these effects could be diverse and context-dependent .
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methylindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13/h2-3,6-7H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLVHUABAWACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

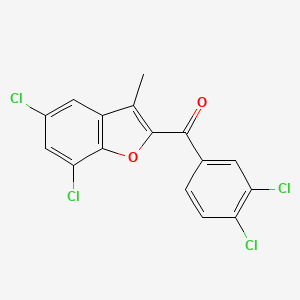

![3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2929680.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)

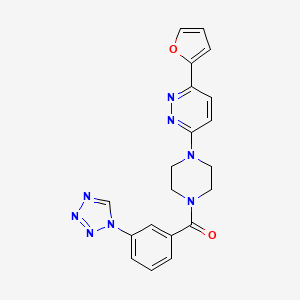
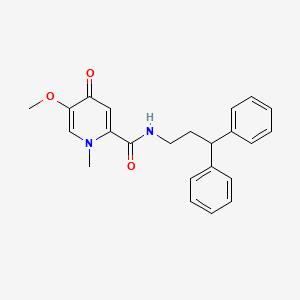
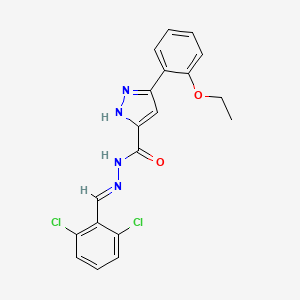

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
